Cas no 1903432-93-8 (1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide)

1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide
- 1-(4-chlorophenyl)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)cyclopentane-1-carboxamide
- F6523-4260
- 1903432-93-8
- AKOS025389508
- 1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentanecarboxamide
-
- インチ: 1S/C21H24ClN3O2/c1-25-19(26)13-14-12-17(8-9-18(14)24-25)23-20(27)21(10-2-3-11-21)15-4-6-16(22)7-5-15/h4-7,13,17H,2-3,8-12H2,1H3,(H,23,27)
- InChIKey: OFYHNELCYYJUMR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1(C(NC2CC3=CC(N(C)N=C3CC2)=O)=O)CCCC1
計算された属性
- せいみつぶんしりょう: 385.1557047g/mol
- どういたいしつりょう: 385.1557047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 673
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 61.8Ų
1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-4260-1mg |
1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide |
1903432-93-8 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6523-4260-50mg |
1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide |
1903432-93-8 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6523-4260-10μmol |
1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide |
1903432-93-8 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6523-4260-2mg |
1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide |
1903432-93-8 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6523-4260-2μmol |
1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide |
1903432-93-8 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6523-4260-3mg |
1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide |
1903432-93-8 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6523-4260-20mg |
1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide |
1903432-93-8 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6523-4260-30mg |
1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide |
1903432-93-8 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6523-4260-40mg |
1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide |
1903432-93-8 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6523-4260-10mg |
1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide |
1903432-93-8 | 10mg |
$118.5 | 2023-09-08 |
1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide 関連文献
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
10. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamideに関する追加情報
Recent Advances in the Study of 1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide (CAS: 1903432-93-8)
In recent years, the compound 1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide (CAS: 1903432-93-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following research brief consolidates the latest findings and developments related to this compound, providing a comprehensive overview of its current status in scientific research.
The primary focus of recent studies has been on elucidating the pharmacological properties and mechanisms of action of this compound. Preliminary investigations suggest that it exhibits potent activity as a modulator of specific biological pathways, making it a candidate for further development in targeted therapies. Structural-activity relationship (SAR) studies have been conducted to optimize its efficacy and reduce potential off-target effects, which are critical for its progression into clinical trials.
One of the key areas of interest is the compound's interaction with cellular receptors and enzymes. Recent in vitro and in vivo studies have demonstrated its ability to selectively inhibit certain enzymatic activities, which are implicated in disease pathologies such as inflammation and cancer. These findings are supported by robust data from high-throughput screening assays and molecular docking simulations, which highlight the compound's binding affinity and specificity.
In addition to its therapeutic potential, researchers have also explored the synthetic pathways for producing this compound efficiently. Advances in organic synthesis techniques have enabled the scalable production of 1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide, ensuring its availability for further preclinical and clinical studies. The optimization of synthetic routes has also contributed to reducing production costs and improving yield, which are essential for its commercial viability.
Despite the promising results, challenges remain in the development of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous pharmacokinetic and toxicological studies. Ongoing research aims to overcome these hurdles by modifying the compound's chemical structure or developing novel formulations that enhance its therapeutic profile.
In conclusion, 1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide represents a significant advancement in the field of chemical biology and drug discovery. Its unique properties and promising preclinical data position it as a potential candidate for future therapeutic applications. Continued research and development efforts will be crucial in translating these findings into clinically viable treatments.
1903432-93-8 (1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentane-1-carboxamide) 関連製品
- 2172065-56-2(methyl 3,3-difluoro-1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylate)
- 2385350-78-5(2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid)
- 1203009-74-8(N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide)
- 450353-42-1((2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile)
- 1412958-76-9(4-bromo-2,6-di(cyclopropyl)pyrimidine)
- 2172592-15-1(1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 77935-16-1(4-Thiazolepropanoic acid, α,2-diamino-, hydrochloride (1:2))
- 2300174-77-8((2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester)
- 67730-09-0(2-N-Ethylamino-5-nitropyridine)
- 2680701-04-4(tert-butyl N-(5-bromo-1,2-thiazol-4-yl)carbamate)



